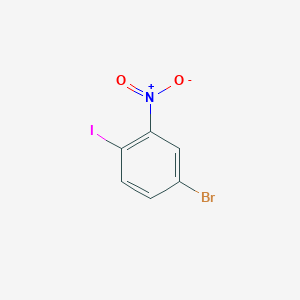

4-溴-1-碘-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives, including 4-Bromo-1-iodo-2-nitrobenzene, typically involves halogenation and nitration reactions. These processes are crucial for introducing bromo, iodo, and nitro groups into the benzene ring. For instance, derivatives of nitrobenzene can be synthesized through direct nitration, employing electrophilic substitution reactions, where halogen presence may influence reaction conditions or outcomes due to their electron-withdrawing effects.

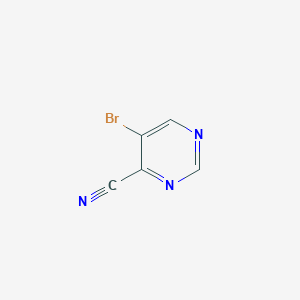

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-iodo-2-nitrobenzene features significant interactions between the halogen atoms and the nitro group. These interactions can include halogen bonding, which plays a critical role in the crystalline structure and influences the molecule's stability and reactivity. For example, studies have highlighted how iodo and nitro groups can engage in symmetrical bridging interactions, forming molecular ribbons in the crystal structure, indicative of the structured nature of such compounds (F. Allen et al., 1994).

Chemical Reactions and Properties

4-Bromo-1-iodo-2-nitrobenzene undergoes various chemical reactions, reflecting its reactivity profile shaped by the presence of bromo, iodo, and nitro functional groups. For example, radical anions formed from halogenated nitrobenzenes show unique reactivity in specific solvents, illustrating the compound's versatile chemical behavior and its potential for further functionalization or participation in complex organic reactions (S. Ernst et al., 2013).

科学研究应用

氢化反应中的催化剂

4-溴-1-碘-2-硝基苯可用于合成氢化反应催化剂 . 例如,它已被用于开发以不同过渡金属促进的钌基纳米粒子催化剂 . 这些催化剂已被用于1-碘-4-硝基苯的氢化,作为评估催化性能的模型反应 .

功能化苯胺的合成

功能化苯胺是医药、农药和精细化工行业的宝贵中间体 . 使用分子氢将硝基芳香族化合物催化氢化为苯胺是一种环境友好的方法 . 4-溴-1-碘-2-硝基苯可用于这些反应 .

抗炎剂的合成

4-溴-1-碘-2-硝基苯可用于合成抗炎剂 . 这突出了其在开发新药和疗法方面的潜在应用。

有机合成

4-溴-1-碘-2-硝基苯通常用于有机合成反应 . 它可以作为各种反应的原料或中间体 .

2-(2-吡啶基)-3H-吲哚-3-酮N-氧化物的合成

1-碘-2-硝基苯,一种与4-溴-1-碘-2-硝基苯相关的化合物,已被用于2-(2-吡啶基)-3H-吲哚-3-酮N-氧化物的一步合成

作用机制

安全和危害

属性

IUPAC Name |

4-bromo-1-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAZLDTZYHVSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549964 |

Source

|

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112671-42-8 |

Source

|

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)